Home > Products > Screening Compounds P35047 > 5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine
5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine - 1512489-13-2

5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine

Catalog Number: EVT-3007463
CAS Number: 1512489-13-2
Molecular Formula: C7H11N3O
Molecular Weight: 153.185
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one

  • Compound Description: This compound serves as a precursor in the synthesis of a scaffold for acylpyridones. Researchers investigated its dehydrogenation and halogenation to produce 7-halo-4,5-dihydroisoxazolo[4,3-c]pyridine-4-one, a masked scaffold for acylpyridone natural products and analogues. []
  • Relevance: This compound shares the core tetrahydroisoxazolo[4,3-c]pyridine structure with 5-methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine. The key difference lies in the substituents on the isoxazole ring: a 3-methyl-4-one in the related compound versus a 5-methyl-3-amine in the target compound. []

4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP)

  • Compound Description: THIP is a potent and selective GABA agonist. [, , , , , , , , , , ] Researchers have studied its effects on various GABA synaptic processes and its potential as a therapeutic agent for conditions like alcohol withdrawal syndrome and focal seizures. [, , , , ] It is also used to investigate GABA receptor subtypes. [] Several studies have explored the impact of chronic intermittent ethanol treatment on the effects of THIP. [, ]
  • Relevance: While structurally similar to 5-methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine, THIP belongs to the isoxazolo[5,4-c]pyridine class, differing in the position of the nitrogen atom within the fused ring system. This difference significantly alters the pharmacological profile compared to the target compound. [, , , , , , , , , , ]

2-Methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridin-3-ol

  • Relevance: This compound highlights the importance of the isoxazole ring for the biological activity of 5-methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine, as its replacement with a pyrazole ring in this analogue leads to a loss of GABA receptor affinity. []

Muscimol [5-(aminomethyl)-3-isoxazolol]

  • Compound Description: Muscimol is a very active and selective GABA agonist. [] It serves as a model compound for developing a range of heterocyclic GABA analogues. []

5,6,7,8-Tetrahydro-4H-isoxazolo[4,3-c]azepin-3-ol (iso-THAO)

  • Compound Description: Iso-THAO is a bicyclic 5-isoxazolol zwitterion that acts as a glycine antagonist with potency comparable to iso-THAZ. [] Unlike iso-THAZ, it does not exhibit significant affinity for GABA binding or uptake mechanisms in vitro. []

5,6,7,8-Tetrahydro-4H-isoxazolo[3,4-c]azepin-3-ol (iso-THIA)

  • Compound Description: Iso-THIA is another bicyclic 5-isoxazolol zwitterion that acts as a potent glycine antagonist, similar in potency to iso-THAZ and iso-THAO. [] It also lacks significant affinity for GABA binding or uptake mechanisms in vitro. []

5,6,7,8-Tetrahydro-4H-isoxazolo[3,4-d]azepin-3-ol (iso-THAZ)

  • Compound Description: Iso-THAZ is a bicyclic 5-isoxazolol zwitterion recognized as a glycine antagonist. [, ] Unlike its analogues iso-THAO and iso-THIA, iso-THAZ interacts with GABA receptors in rat brains. []

4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridin-3-ol (iso-THPO)

  • Compound Description: Iso-THPO is a bicyclic 5-isoxazolol zwitterion identified as a glycine antagonist with a potency comparable to iso-THAZ. [] It also exhibits moderate potency as an inhibitor of GABA uptake. []
  • Relevance: Iso-THPO is closely related to 5-methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine, sharing the same core structure of tetrahydroisoxazolo[4,3-c]pyridin-3-ol. [] The key difference lies in the absence of the methyl group at the 5-position of the isoxazole ring in iso-THPO.

O-Methyl-THPO (10a) and O,5-Dimethyl-THPO (11a)

  • Compound Description: These compounds are part of a series of conformationally restricted compounds designed as potential muscarinic cholinergic agonists. [] They are synthesized by bioisosteric replacement of the methyl ester groups of norarecoline and arecoline with a 3-methoxyisoxazole group. []
  • Relevance: Both O-methyl-THPO and O,5-dimethyl-THPO share the core tetrahydroisoxazolo[4,5-c]pyridin-3-ol structure with THIP, a known GABAergic agent, making them structurally distinct from 5-methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine. [] These compounds highlight the structural diversity possible within this class of compounds and their potential for different pharmacological activities.
Overview

5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine, commonly known as Gaboxadol or 4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol, is a compound that has garnered attention for its potential applications in the field of neuroscience, particularly concerning sleep modulation. Developed initially by Lundbeck and Merck, Gaboxadol is a derivative of the alkaloid muscimol and was designed to act on the GABAergic system in a unique manner compared to traditional sedatives like benzodiazepines. Although it was discontinued in clinical development due to safety concerns, its pharmacological profile remains of interest for further research.

Source and Classification

Gaboxadol belongs to a class of compounds known as aralkylamines, which are characterized by an aromatic hydrocarbon group substituted at one carbon atom by an alkylamine. More specifically, it is classified under organic nitrogen compounds and is categorized as an organonitrogen compound. Its chemical identifiers include:

  • CAS Number: 64603-91-4
  • IUPAC Name: 2H,3H,4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridin-3-one
  • Chemical Formula: C₆H₈N₂O₂
  • Molecular Weight: Approximately 140.14 g/mol .
Synthesis Analysis

The synthesis of Gaboxadol was first reported in 1977 by Poul Krogsgaard-Larsen. The process involves several steps typical for creating heterocyclic compounds. While the exact synthetic route may vary depending on specific laboratory methods and conditions, it generally includes:

  1. Formation of the Isoxazole Ring: The initial step typically involves constructing the isoxazole framework through cyclization reactions.
  2. Reduction Steps: Subsequent reduction reactions may be employed to achieve the tetrahydro configuration.
  3. Amine Functionalization: The final steps involve introducing the amine group at the pyridine position to yield the target compound.

Technical details regarding the exact reagents and conditions used in these steps are often proprietary or found in specific research publications .

Molecular Structure Analysis

Gaboxadol's molecular structure features a bicyclic system that includes both an isoxazole ring and a pyridine ring. The structure can be represented as follows:

  • Molecular Formula: C₆H₈N₂O₂
  • Key Structural Features:
    • A five-membered isoxazole ring fused to a six-membered pyridine ring.
    • Presence of an amino group at the pyridine position.

The compound's unique configuration contributes to its distinct pharmacological properties and interactions with GABA receptors .

Chemical Reactions Analysis

Gaboxadol's reactivity can be explored through its interactions with various biological targets:

  1. GABA Receptor Modulation: Gaboxadol acts primarily as a GABA A receptor agonist but exhibits unique binding characteristics compared to other GABAergic drugs. It selectively binds to extrasynaptic GABA A receptors and shows a higher affinity for α4β3δ subtypes.
  2. Potential Metabolic Pathways: While specific metabolic pathways are not extensively documented due to its limited clinical use, compounds similar in structure often undergo N-dealkylation and hydroxylation reactions in biological systems .
Mechanism of Action

Gaboxadol's mechanism of action involves modulation of GABA A receptors:

  • It acts as a supra-maximal agonist at α4β3δ GABA A receptors and demonstrates partial agonist activity at other subtypes.
  • This selective activation leads to increased inhibitory neurotransmission without the reinforcing effects associated with traditional sedatives like benzodiazepines.
  • Notably, Gaboxadol enhances deep sleep (stage 4 sleep) while minimizing side effects such as dependency .
Physical and Chemical Properties Analysis

Gaboxadol exhibits several notable physical and chemical properties:

Key physical data include:

  • Molecular Weight: 140.14 g/mol
  • Melting Point: Specific melting point data may vary based on purity and form .
Applications

Despite its discontinuation in clinical trials for insomnia treatment due to safety concerns, Gaboxadol has potential applications that warrant further exploration:

  1. Sleep Disorders: Its ability to enhance deep sleep positions Gaboxadol as a candidate for treating sleep disorders beyond insomnia.
  2. Neurodegenerative Diseases: Research into its effects on GABAergic transmission may provide insights into therapeutic strategies for conditions such as Alzheimer's disease and Huntington's disease.
  3. Anxiolytic Properties: Historical studies indicated potential anxiolytic effects that could be revisited with modern techniques .

Properties

CAS Number

1512489-13-2

Product Name

5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine

IUPAC Name

5-methyl-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-3-amine

Molecular Formula

C7H11N3O

Molecular Weight

153.185

InChI

InChI=1S/C7H11N3O/c1-10-3-2-6-5(4-10)7(8)11-9-6/h2-4,8H2,1H3

InChI Key

AFAKJSAXLNLVGG-UHFFFAOYSA-N

SMILES

CN1CCC2=NOC(=C2C1)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.